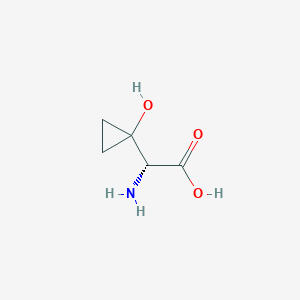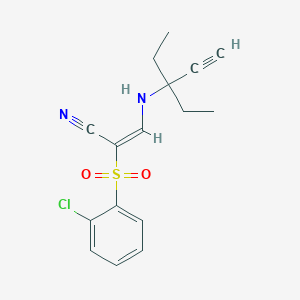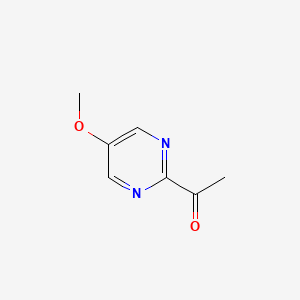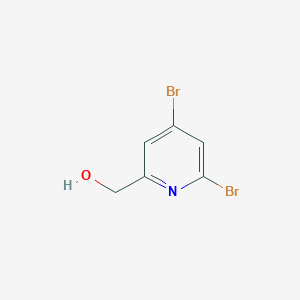
5-(4-Ethylphenyl)pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylphenyl)pyridin-2-amine, 95% (5-(4-EPPA) is an organic compound with a molecular formula of C10H11N. It is a white solid that is insoluble in water, but soluble in organic solvents. 5-(4-EPPA) has a variety of applications in scientific research and is widely used in laboratory experiments.
Applications De Recherche Scientifique
5-(4-EPPA) has a variety of applications in scientific research. It is used in the synthesis of novel drugs and pharmaceuticals, as well as in the synthesis of other organic compounds. 5-(4-EPPA) is also used in the synthesis of fluorescent probes for use in fluorescence microscopy and other imaging techniques. Additionally, 5-(4-EPPA) is used in the synthesis of polymers and other materials for use in various scientific applications.
Mécanisme D'action
The mechanism of action of 5-(4-EPPA) is not well understood. However, it is believed that 5-(4-EPPA) acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to decreased inflammation and pain, and can also be used to treat certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-EPPA) are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2, which can lead to decreased inflammation and pain. Additionally, 5-(4-EPPA) has been shown to reduce the growth of certain types of cancer cells in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(4-EPPA) for laboratory experiments is its low toxicity. Additionally, 5-(4-EPPA) is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-(4-EPPA) in laboratory experiments. It is not very soluble in water, so it must be dissolved in organic solvents before use. Additionally, its mechanism of action is not well understood, so its effects may not be predictable in certain experiments.
Orientations Futures
The future of 5-(4-EPPA) in scientific research is promising. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of novel drugs and pharmaceuticals, as well as its potential applications in the synthesis of polymers and other materials. Finally, further research is needed to explore the potential of 5-(4-EPPA) as an anti-cancer agent.
Méthodes De Synthèse
5-(4-EPPA) can be synthesized from 4-ethylphenol and pyridine-2-carboxylic acid. In the first step, the 4-ethylphenol is reacted with the pyridine-2-carboxylic acid in the presence of an acid catalyst. This reaction produces 4-ethylphenyl pyridine-2-carboxylic acid. In the second step, the 4-ethylphenyl pyridine-2-carboxylic acid is reacted with sodium hydroxide to produce 5-(4-EPPA).
Propriétés
IUPAC Name |
5-(4-ethylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14)15-9-12/h3-9H,2H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOCHWZWWKSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











aminophenylboronic acid](/img/structure/B6324571.png)


